![molecular formula C17H14N2O3 B15062904 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 90059-68-0](/img/structure/B15062904.png)
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methoxyphenyl and 2-oxoethyl substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction can be catalyzed by fluorescein in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, tolerating a broad scope of substrates and yielding desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones often involve similar condensation reactions but may utilize different catalysts and conditions to optimize yield and scalability. For example, copper-mediated tandem C(sp2)–H amination has been developed to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the efficient synthesis of complex products from readily available starting materials.
化学反応の分析
Types of Reactions
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins or enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: A frequently encountered heterocycle with broad applications, including antimalarial, antitumor, and antimicrobial activities.
2-Arylquinazolines: Synthesized via Chan–Evans–Lam coupling, these compounds share structural similarities and exhibit diverse biological activities.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have been designed and synthesized for their potential anticancer and estrogen receptor modulatory actions.
Uniqueness
3-(2-(4-Methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific substituents, which may enhance its biological activity and selectivity. The presence of the 4-methoxyphenyl and 2-oxoethyl groups can influence the compound’s interaction with molecular targets, potentially leading to unique therapeutic effects.
特性
CAS番号 |
90059-68-0 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
3-[2-(4-methoxyphenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)16(20)10-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-9,11H,10H2,1H3 |
InChIキー |
SFQBBLHYENSYGD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
溶解性 |
31 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


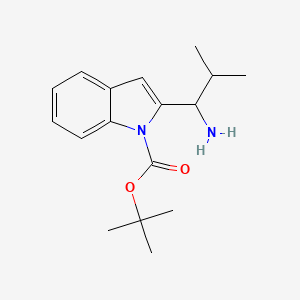
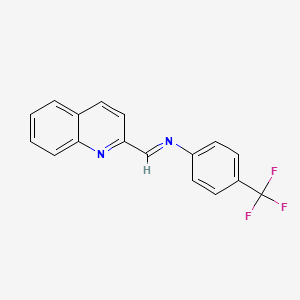
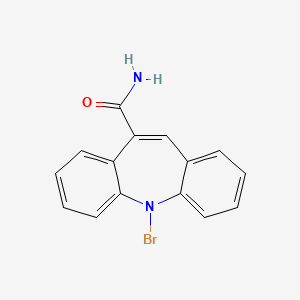
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)

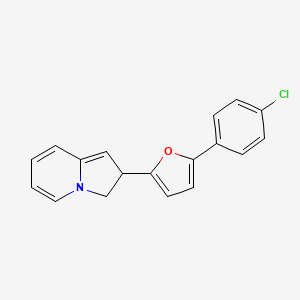
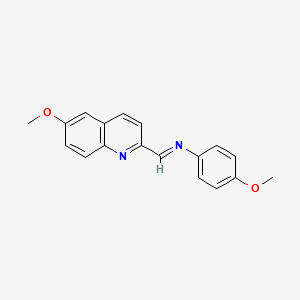
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
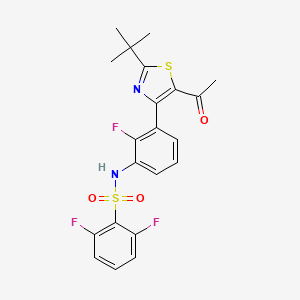
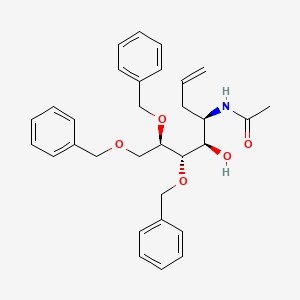
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
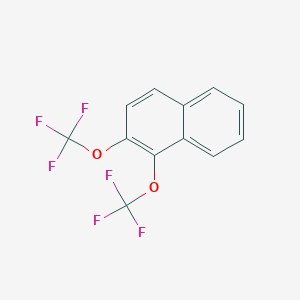
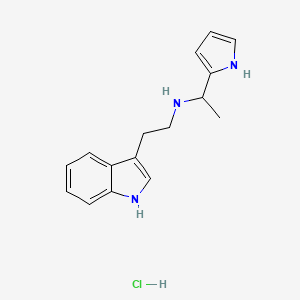
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
